Measured LogP and PSA Differentiate Physicochemical Profile from Common Analogs
The compound's predicted lipophilicity, as measured by LogP, provides a quantitative basis for differentiating its ADME (Absorption, Distribution, Metabolism, Excretion) profile from other spiro[4.5]decane analogs. The calculated LogP of 3.114 [1] is a key determinant for blood-brain barrier (BBB) penetration and membrane permeability. In contrast, the unsubstituted free base form (CAS 177-07-1) has an estimated LogP of 2.74 . This difference of 0.374 LogP units suggests that the hydrochloride salt is significantly more lipophilic, potentially leading to higher distribution into lipid-rich tissues like the central nervous system (CNS).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.114 (Predicted) |
| Comparator Or Baseline | 2.74 (Estimated for free base, CAS 177-07-1) |
| Quantified Difference | +0.374 LogP units |
| Conditions | Predicted LogP value; free base LogP estimated from Log Kow. |
Why This Matters
This quantitative difference allows medicinal chemists to select the salt form (933-41-5) over the free base (177-07-1) when higher lipophilicity and potential CNS distribution are desired for a given target.
- [1] Chemsrc. 1-Thia-4-azaspiro[4.5]decane hydrochloride (CAS 933-41-5) Properties. Chemsrc Data Sheet. View Source
